3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol
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Overview
Description
3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol is a complex organic compound that features a triazine ring, which is known for its diverse applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol typically involves multiple steps. One common method includes the reaction of 5,6-diphenyl-1,2,4-triazine with a thiol compound to form a thioether linkage. This intermediate is then reacted with a hydroxypropyl amine under controlled conditions to introduce the hydroxypropyl and amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino and hydroxypropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The triazine ring and phenol group play crucial roles in these interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
- **5,6-Diphenyl-3-(prop-2-yn-1-ylthio)-1,2,4-triazine
Uniqueness
Compared to similar compounds, 3-((3-((5,6-Diphenyl-1,2,4-triazin-3-yl)thio)-2-hydroxypropyl)amino)phenol stands out due to its unique combination of functional groups
Properties
CAS No. |
159584-87-9 |
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Molecular Formula |
C24H22N4O2S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[[3-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-2-hydroxypropyl]amino]phenol |
InChI |
InChI=1S/C24H22N4O2S/c29-20-13-7-12-19(14-20)25-15-21(30)16-31-24-26-22(17-8-3-1-4-9-17)23(27-28-24)18-10-5-2-6-11-18/h1-14,21,25,29-30H,15-16H2 |
InChI Key |
YJOASIJNKKKTLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(CNC3=CC(=CC=C3)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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